molecular formula C15H15F3N4O2S2 B2773985 N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide CAS No. 392296-83-2

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Cat. No. B2773985
CAS RN: 392296-83-2
M. Wt: 404.43
InChI Key: HESLDSFIPVFAIN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiadiazole ring, a butyramide group, and a trifluoromethylphenyl group. The exact structure can be determined using heteronuclear 2D NMR experiments .

Scientific Research Applications

Synthesis and Biological Activities

Anticancer and Antimicrobial Properties

  • Research has highlighted the synthesis of novel derivatives with potential anticancer and antimicrobial activities. For instance, derivatives have been synthesized with the aim of exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Some derivatives exhibited promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, suggesting their potential as therapeutic agents (Ş. Küçükgüzel et al., 2013).
  • Another study reported on the synthesis of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives pendant to a pyrimidine ring, showing moderate antimicrobial activity (A. Farag et al., 2009).

Enzymatic Activity Enhancement

  • Compounds have been developed to increase the reactivity of enzymes such as cellobiase, demonstrating the potential of these derivatives in enzymatic activity enhancement (Mohamed Abd & Gawaad Awas, 2008).

Chemical Synthesis and Mechanistic Studies

Heterocyclic Synthesis via Gas-phase Pyrolysis

  • Studies on gas-phase pyrolyses of ethyl N-(5-cyanomethyl-1,3,4-thiadiazol-3-yl)carbamate and related compounds have provided insights into the utilization of pyrolytic reactions in heterocyclic synthesis, offering mechanistic information valuable for developing new synthetic methodologies (Nouria A. Al-Awadi & Mohamed Hilmy Elnagdi, 1997).

Synthesis of Surfactants with Dyeing and Antimicrobial Activities

  • Innovative surfactants derived from pyrazole, isoxazole, pyrimidine, and triazine, incorporating the 1,3,4-thiadiazole moiety, have been synthesized. These compounds not only possess dyeing and antimicrobial activities but also offer potential applications in manufacturing dyes, drugs, cosmetics, emulsifiers, pesticides, and more, highlighting their versatility and importance in various industries (M. S. Amine et al., 2012).

properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2S2/c1-2-5-11(23)20-13-21-22-14(26-13)25-8-12(24)19-10-7-4-3-6-9(10)15(16,17)18/h3-4,6-7H,2,5,8H2,1H3,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESLDSFIPVFAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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